molecular formula C17H21N3O6 B5556365 1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid

1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid

Cat. No.: B5556365
M. Wt: 363.4 g/mol
InChI Key: VCSXXCVSTYYVHF-UHFFFAOYSA-N
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Description

1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C17H21N3O6 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.14303540 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For instance, derivatives of triazolopyrimidinecarbonitrile exhibited high antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi, demonstrating the potential of such compounds in developing new antimicrobial agents (Kadry et al., 2008). Similarly, some coupling products from 4-aminobenzoic acid hydrazones have shown significant antimycobacterial activity, pointing towards the utility of these compounds in combating tuberculosis (Küçükgüzel et al., 1999).

Chemical Synthesis and Characterization

The structural features of compounds containing nitrobenzoyl groups facilitate their involvement in various chemical reactions, leading to the synthesis of novel heterocyclic compounds with potential applications in materials science and pharmaceuticals. For example, the facile synthesis of model indazolo〔2,1-c〕〔1,3,4〕benzotriazepine-5,13-diones showcases the chemical versatility and reactivity of nitrobenzoyl derivatives, providing insights into the synthesis of complex heterocycles (El-Abadelah et al., 2008).

Detection and Analysis Techniques

Nitrobenzoxadiazole carbonyl-reactive chromophores, related to the compound , have been utilized in the selective detection of cellular sialic acid content, demonstrating the application of nitrobenzoyl derivatives in biochemical and analytical techniques. This approach facilitates the detection of glycoconjugates on live cells, highlighting the importance of such compounds in bioanalytical chemistry (Key et al., 2012).

Supramolecular Chemistry

The study of molecular salts and cocrystals involving nitrobenzoic acid derivatives has provided valuable insights into the role of halogen bonds in crystal engineering. This research offers a deeper understanding of the intermolecular interactions that stabilize crystal structures, which is critical for the design of novel materials with specific properties (Oruganti et al., 2017).

Properties

IUPAC Name

1,2,2-trimethyl-3-[[(2-nitrobenzoyl)amino]carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-16(2)11(8-9-17(16,3)15(23)24)14(22)19-18-13(21)10-6-4-5-7-12(10)20(25)26/h4-7,11H,8-9H2,1-3H3,(H,18,21)(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSXXCVSTYYVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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